![molecular formula C15H16N2O3 B3899778 N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)ethanediamide](/img/structure/B3899778.png)
N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)ethanediamide
Overview
Description
N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)ethanediamide, also known as DMF, is a chemical compound that has been widely used in scientific research. It belongs to the class of N-phenyl-N'-substituted urea derivatives and has been shown to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)ethanediamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. This compound has been shown to activate Nrf2, leading to increased expression of these genes. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the expression of antioxidant and anti-inflammatory genes, leading to a reduction in oxidative stress and inflammation. This compound has also been shown to inhibit the activity of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to have neuroprotective effects, including the ability to promote neuronal survival and to reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)ethanediamide is its broad range of biological activities. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making it a useful tool for studying these processes. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is its potential toxicity. High doses of this compound have been shown to cause liver damage in animal studies, and caution should be exercised when using this compound in lab experiments.
Future Directions
There are several potential future directions for N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)ethanediamide research. One area of interest is its potential use in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as a chemotherapeutic agent. This compound has been shown to have anticancer properties and may be useful in the treatment of certain types of cancer. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects.
Scientific Research Applications
N-(2,3-dimethylphenyl)-N'-(2-furylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been investigated for its potential use in the treatment of multiple sclerosis, Alzheimer's disease, and Parkinson's disease. This compound has also been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent.
properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(furan-2-ylmethyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-10-5-3-7-13(11(10)2)17-15(19)14(18)16-9-12-6-4-8-20-12/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTOAVOBWPRLPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2=CC=CO2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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